1-Methylcyclohexane-1,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5,8-9H2,1H3 |
InChI Key |
DWFQYSNYIDKLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylcyclohexanediamines
Regioselective and Stereoselective Synthetic Pathways to Methylcyclohexanediamines
Achieving regioselectivity and stereoselectivity is a primary focus in the synthesis of methylcyclohexanediamines. The spatial arrangement of the amine and methyl groups on the cyclohexane (B81311) ring dictates the compound's physical and chemical properties, making the development of selective synthetic routes a key area of research.
Catalytic Hydrogenation Approaches for Ring-Methylated Diamines
Catalytic hydrogenation represents a primary industrial method for the synthesis of cyclohexanediamine (B8721093) derivatives. This approach typically involves the reduction of an aromatic precursor, such as dinitrotoluene, in the presence of a metal catalyst and high-pressure hydrogen.
Hydrogenation of Dinitrotoluene Isomers to 4-Methylcyclohexane-1,3-diamine (B79753)
The initial step is the conversion of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine. nih.gov This reaction is carried out in the liquid phase using various catalysts, such as palladium on alumina (B75360) or advanced magnetic catalysts, under controlled temperature and pressure. nih.govutwente.nlgoogle.com A recent study highlighted a nickel ferrite/nitrogen-doped carbon nanotube-supported platinum catalyst that achieved 100% DNT conversion and a 99% TDA yield within 120 minutes at 333 K. nih.gov
The subsequent hydrogenation of the TDA aromatic ring to the cyclohexane ring yields a mixture of 4-methylcyclohexane-1,3-diamine stereoisomers. This step requires high-pressure hydrogen and transition metal catalysts. The process can be conducted at temperatures ranging from 70 to 200°C and pressures from 1 to 100 bar. google.com
| Parameter | Value/Condition | Reference |
| Starting Material | 2,4-Dinitrotoluene (DNT) | nih.govutwente.nl |
| Intermediate | 2,4-Toluenediamine (TDA) | nih.gov |
| Final Product | 4-Methylcyclohexane-1,3-diamine | smolecule.com |
| Catalyst Example (DNT→TDA) | Pt on NiFe₂O₄/N-BCNT | nih.gov |
| Temperature Range | 70 - 200 °C | google.com |
| Pressure Range | 1 - 100 bar | google.com |
| TDA Yield | >99% | nih.gov |
Deactivation and Regeneration of Catalysts in Methylcyclohexane (B89554) Hydrogenation
Catalyst stability is a critical factor in the economic viability of hydrogenation processes. During the hydrogenation of toluene (B28343) derivatives to methylcyclohexane derivatives, catalysts, particularly those based on platinum, are susceptible to deactivation. rsc.orgrsc.org The primary causes of deactivation are the sintering of metal particles and the deposition of carbonaceous materials, known as coking or fouling, on the catalyst's active sites. rsc.orgrsc.org
Studies on the related reaction of methylcyclohexane (MCH) dehydrogenation to toluene provide significant insights into these deactivation mechanisms. Common Pt-supported catalysts can be easily deactivated by fouling from toluene and coke deposition. rsc.org The deactivation process has been observed to occur in two phases: an initial rapid deactivation that is reversible with hydrogen treatment, followed by a slower, partially irreversible deactivation associated with higher activation energy. acs.org The formation of coke can block highly active, low-coordinated platinum sites, leading to a decrease in catalyst activity over time. researchgate.net
Efforts to mitigate deactivation include modifying catalyst supports, using bimetallic catalysts, and optimizing reaction conditions to minimize coke formation. acs.orgresearchgate.net
| Deactivation Cause | Description | Consequence | Reference |
| Sintering | Agglomeration of metal nanoparticles at high temperatures. | Loss of active surface area and catalytic activity. | rsc.org |
| Coking/Fouling | Deposition of carbonaceous residues on active sites. | Blockage of active sites, leading to reduced activity and selectivity. | rsc.orgresearchgate.net |
Multi-Step Conversions for Specific Isomers of Methylcyclohexanediamines
To achieve specific stereoisomers that are not readily accessible through direct hydrogenation, chemists employ more elaborate, multi-step synthetic sequences. These pathways offer greater control over the final product's stereochemistry.
Synthesis of Racemic 4-Methyl-1,2-cyclohexanediamine from Methylcyclohexene Derivatives
A well-established route to racemic trans-4-methyl-1,2-cyclohexanediamine starts from 4-methylcyclohex-1-ene. nih.govacs.org This multi-step synthesis demonstrates a controlled approach to installing the desired functional groups with specific stereochemistry.
The key steps are:
Epoxidation/Diol Formation : 4-methylcyclohex-1-ene is treated with hydrogen peroxide in formic acid to produce the corresponding vicinal trans-diol. nih.gov
Mesylation : The diol is then reacted with methanesulfonyl chloride in pyridine (B92270) to form the mesylate. nih.gov
Azide (B81097) Formation : The mesylate undergoes nucleophilic substitution with sodium azide to yield 4-methyl-trans-1,2-cyclohexanediazide. nih.gov
Reduction : The final step is the reduction of the diazide to the target diamine using hydrogen gas and a Lindlar's catalyst (palladium on calcium carbonate). nih.gov
This pathway yields the racemic mixture of the (1R,2R,4R) and (1S,2S,4S) enantiomers. nih.govacs.org
Enantiomerically Pure Synthesis of 4-Methyl-1,2-cyclohexanediamine Intermediates
For applications where a single enantiomer is required, such as in the synthesis of chiral pharmaceuticals, methods for obtaining enantiomerically pure diamines are essential. nih.govbath.ac.uk
Two primary strategies are employed:
Chiral Resolution : The racemic mixture of trans-4-methyl-1,2-cyclohexanediamine, synthesized as described above, can be separated into its constituent enantiomers. nih.govacs.org This is achieved through fractional crystallization using a chiral resolving agent, such as L- or D-tartaric acid, in an ethanol-water mixture. nih.govacs.org The diastereomeric tartrate salts exhibit different solubilities, allowing for their separation. The pure enantiomer of the diamine is then recovered by treating the separated salt with a base.
Asymmetric Synthesis : An alternative approach involves starting with an enantiomerically pure precursor. For example, the synthesis can begin with (S)-citronellal, which is converted into enantiomerically pure (S)-4-methylcyclohexene. nih.govacs.org This chiral starting material is then carried through the same multi-step sequence of diol formation, mesylation, azide substitution, and reduction to yield the enantiomerically pure (1R,2R,4S)-4-methyl-1,2-cyclohexanediamine, which possesses an axial methyl group. nih.govacs.org
| Method | Description | Starting Material | Product | Reference |
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Racemic (1R,2R,4R/1S,2S,4S)-4-methyl-1,2-cyclohexanediamine | Enantiomerically pure (1R,2R,4R) and (1S,2S,4S) isomers | nih.govacs.org |
| Asymmetric Synthesis | Synthesis from a chiral pool starting material. | (S)-Citronellal | Enantiomerically pure (1R,2R,4S)-4-methyl-1,2-cyclohexanediamine | nih.govacs.org |
Derivativation Strategies for N-Methylated Cyclohexane-1,4-diamines
The synthesis of N-methylated cyclohexane-1,4-diamines is a critical step in modifying the properties of the parent diamine for various applications. These derivatization strategies primarily involve the introduction of methyl groups onto one or both nitrogen atoms. Reductive amination is a cornerstone of this process, offering a direct and efficient pathway for N-methylation. organic-chemistry.org This class of reactions is fundamental in the pharmaceutical industry for the formation of carbon-nitrogen bonds. mdpi.com
A prominent method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) as the C1 source and reducing agent, respectively. mdpi.com This reaction is a type of reductive amination that is particularly effective for producing tertiary amines from primary or secondary amines. mdpi.com The process involves the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is then reduced by formic acid, regenerating the amine with a newly attached methyl group. The reaction can proceed to N,N-dimethylation. mdpi.com
Modern advancements have introduced more sustainable and varied catalytic systems for N-methylation. These methods often employ alternative methylating agents and catalysts to improve efficiency and atom economy. researchgate.netcsic.es For instance, methanol (B129727) can serve as both a C1 source and a reducing agent in the presence of specific transition metal catalysts, such as those based on iridium(I) complexes. csic.es Catalytic systems using earth-abundant metals are also being developed. researchgate.net Another approach involves the use of carbon dioxide and a suitable reducing agent, which is considered a green and sustainable pathway for methylation. researchgate.net These catalytic reductive aminations are highly sought after for their potential to create N-methylated products using accessible and renewable C1 sources. researchgate.net
The table below summarizes key strategies for the N-methylation of amines, which are applicable for derivatizing cyclohexane-1,4-diamines.
Table 1: Representative N-Methylation Strategies for Amines
| Method | C1 Source | Reducing Agent | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | None (Reagent-based) | Well-established, high yields for tertiary amines. mdpi.com |
| Catalytic Reductive Amination | Formaldehyde | H₂ | Raney Nickel, Ru/C | Utilizes heterogeneous catalysts, can be tuned for mono- or di-methylation. researchgate.net |
| Catalytic Methylation with Methanol | Methanol | Methanol | Iridium(I) Complexes | Uses methanol as a sustainable C1 source and reducing agent. csic.es |
| Reductive Amination with CO₂ | CO₂ | Hydrosilanes | Metal Complexes | Utilizes a renewable C1 source, considered a green chemistry approach. researchgate.net |
Novel Approaches in Diamine Synthesis: Efficiency and Sustainability
Recent research in diamine synthesis has emphasized the development of novel methodologies that prioritize efficiency, sustainability, and safety. These approaches aim to overcome the limitations of traditional methods, which often involve harsh reaction conditions, complex catalysts, or multiple protection/deprotection steps, leading to poor atom economy and significant waste generation. rsc.org
One significant advancement is the use of microreactors for continuous flow synthesis. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, enabling highly selective and efficient reactions. For example, a green and efficient procedure for the monoacylation of symmetrical diamines has been developed using a microreactor, which allows for high selectivity under mild conditions with short reaction times, avoiding the need for complex protection strategies. rsc.org
Biocatalysis represents another pillar of sustainable synthesis. The use of enzymes, such as imine reductases (IREDs), for the asymmetric reductive amination of carbonyl compounds provides a highly selective and environmentally friendly route to chiral amines. rsc.org These biocatalytic methods operate under mild conditions and are part of a growing interest in producing pharmaceuticals and other bioactive molecules sustainably. rsc.org Enzymes can be employed in cascade reactions, further increasing the efficiency of the synthetic route. rsc.org
The development of eco-friendly protocols that minimize or eliminate the use of hazardous solvents and catalysts is also a key focus. An efficient and highly eco-friendly protocol for preparing N,N'-disubstituted diamines involves the reduction of di-Schiff bases using sodium borohydride (B1222165) in water or even under solvent-free conditions, resulting in excellent yields and simple work-up procedures. ccsenet.org Furthermore, the use of well-defined, earth-abundant metal catalysts, such as manganese, for reactions like the dehydrocoupling of organosilanes and diamines, presents a sustainable alternative to catalysts based on precious metals. rsc.org These methods can achieve very high turnover frequencies, highlighting their efficiency. rsc.org
Table 2: Comparison of Novel Diamine Synthesis Approaches
| Approach | Key Principle | Advantages | Example Application |
|---|---|---|---|
| Microreactor Synthesis | Continuous flow processing with precise control. | High selectivity, short reaction times, enhanced safety, scalability. rsc.org | Selective monoacylation of symmetrical diamines. rsc.org |
| Biocatalysis (e.g., IREDs) | Use of enzymes for stereoselective reactions. | High enantioselectivity, mild reaction conditions, sustainable. rsc.org | Asymmetric synthesis of chiral amines from ketones. rsc.org |
| Green Chemistry Protocols | Use of water as a solvent or solvent-free conditions. | Reduced environmental impact, simple work-up, high yields. ccsenet.org | Reduction of di-Schiff bases to form symmetrical diamines. ccsenet.org |
| Earth-Abundant Metal Catalysis | Replacement of precious metals with abundant ones (e.g., Mn, Fe). | Lower cost, sustainability, high catalytic activity. rsc.org | Dehydrocoupling of diamines with organosilanes. rsc.org |
Purification and Isolation Techniques for Isomeric Mixtures and Pure Enantiomers
The synthesis of 1-methylcyclohexane-1,4-diamine typically results in a mixture of stereoisomers, including cis/trans diastereomers and, for chiral isomers, pairs of enantiomers. The separation and purification of these isomers are crucial for applications where specific stereochemistry is required. A combination of physical and chemical methods is employed for this purpose.
For the separation of diastereomeric mixtures, such as the cis and trans isomers of methylcyclohexanediamines, fractional distillation is a common industrial practice. google.com This technique exploits differences in the boiling points of the isomers to achieve separation. The process can be optimized by careful control of temperature and pressure to isolate the desired isomer from starting materials, byproducts, and other isomeric forms. google.com
The separation of enantiomers, a process known as chiral resolution, presents a more complex challenge. A classical and widely used method is the formation of diastereomeric salts. This involves reacting the racemic diamine mixture with a chiral resolving agent, such as L- or D-tartaric acid. nih.gov The resulting salts are diastereomers and possess different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the diamine can be recovered by treating the diastereomeric salt with a base. The enantiomeric purity of the final product is often verified using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC), sometimes after derivatizing the amine to make it UV-active. nih.gov
More advanced separation techniques are also being employed. Chiral chromatography, including HPLC and gas chromatography (GC), utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Recently, novel materials like chiral porous organic cages (POCs) have been developed as highly effective stationary phases for GC enantioseparations, offering good chiral recognition and complementarity to existing commercial columns. researchgate.net These chromatographic methods are powerful for both analytical-scale purity assessment and preparative-scale isolation of pure enantiomers.
Table 3: Purification and Isolation Techniques for Diamine Isomers
| Technique | Type of Isomer Separated | Principle | Typical Application |
|---|---|---|---|
| Fractional Distillation | Diastereomers (e.g., cis/trans) | Difference in boiling points between isomers. | Bulk separation of 2,4- and 2,6-methylcyclohexanediamine isomers. google.com |
| Diastereomeric Salt Crystallization | Enantiomers (e.g., R/S) | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolution of racemic diamines using tartaric acid. nih.gov |
| Chiral Chromatography (HPLC/GC) | Enantiomers | Differential interaction of enantiomers with a chiral stationary phase, leading to different elution times. | Analytical purity assessment and preparative separation of enantiomers. nih.govresearchgate.net |
Stereochemical Analysis and Conformational Dynamics
Conformational Analysis of Methylated Cyclohexane (B81311) Rings
The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. The presence of substituents on the ring influences the stability of the possible chair conformations.
The cyclohexane ring can undergo a conformational change known as a "ring flip," where one chair conformation converts into another. libretexts.orgfiveable.me During this process, axial substituents become equatorial, and equatorial substituents become axial. For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. libretexts.orgpressbooks.pub
In the case of 1-Methylcyclohexane-1,4-diamine, both the cis and trans isomers exist as an equilibrium of two interconverting chair conformations. The relative stability of these conformers is determined by the steric interactions of the methyl and amino groups with the rest of the ring.
Substituents on a cyclohexane ring are generally more stable in the equatorial position to avoid steric hindrance with other axial atoms, an effect known as 1,3-diaxial interaction. pressbooks.pub The preference for the equatorial position can be quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com
The A-value for a methyl group (-CH₃) is approximately 1.74 kcal/mol. wikipedia.org For an amino group (-NH₂), the A-value is around 1.4 kcal/mol. The bulkier a substituent is, the greater its A-value and the stronger its preference for the equatorial position. masterorganicchemistry.comlumenlearning.com
For the cis isomer of this compound, one substituent must be axial and the other equatorial. Ring flipping interconverts these positions. Since the methyl group is slightly bulkier than the primary amino group, the conformer with the methyl group in the equatorial position and the amino group in the axial position would be slightly more stable.
For the trans isomer, the substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation. libretexts.org Therefore, trans-1-Methylcyclohexane-1,4-diamine will exist almost exclusively in the diequatorial conformation.
| Isomer | More Stable Conformation | Substituent Positions | Reason for Stability |
|---|---|---|---|
| cis-1-Methylcyclohexane-1,4-diamine | Chair | Methyl (equatorial), Amino (axial) | The slightly bulkier methyl group occupies the more stable equatorial position. |
| trans-1-Methylcyclohexane-1,4-diamine | Chair | Methyl (equatorial), Amino (equatorial) | Avoids significant 1,3-diaxial steric strain present in the diaxial conformation. |
The relative energies of different conformers can be determined experimentally and also through theoretical calculations. sapub.org Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscapes of molecules. jkps.or.kracs.orgacs.org
These methods can be used to:
Calculate the optimized geometries of different conformations (e.g., chair, boat, twist-boat). jkps.or.kr
Determine the relative energies of these conformers to predict the most stable arrangement. researchgate.net
Calculate the energy barriers for conformational changes, such as ring flipping.
For substituted cyclohexanes, these calculations can provide precise values for the energy differences between conformers with axial and equatorial substituents, corroborating and refining the predictions made based on A-values. acs.orgresearchgate.net
Diastereomer and Enantiomer Separation Methodologies
While this compound itself is achiral, the principles of stereoisomer separation are relevant to the broader class of methylcyclohexanediamines, some of which are chiral.
For chiral diamines, separation of the racemic mixture into its constituent enantiomers is a critical process, known as chiral resolution. wikipedia.org A common method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid. acs.orgresearchgate.netrsc.org
The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomers are separated, the original enantiomers of the diamine can be recovered by removing the chiral resolving agent.
Spectroscopic and Chromatographic Methods for Isomer Purity Assessment
The determination of the isomeric purity of this compound is critical, as the cis and trans stereoisomers can exhibit different physical properties and reactivity. Spectroscopic and chromatographic techniques are the primary methods employed for the qualitative and quantitative assessment of the isomer ratio. These methods leverage the distinct spatial arrangements of the methyl and amino groups, which lead to unique spectral signatures and differential interactions with stationary phases in chromatography.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for distinguishing between cis and trans isomers of substituted cyclohexanes. tutorchase.com The differentiation is based on the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei in each isomer, which arise from the conformational preferences of the cyclohexane ring.
In the most stable chair conformation, substituents can occupy either axial or equatorial positions. For trans-1-Methylcyclohexane-1,4-diamine, the thermodynamically most stable conformation is the one where the larger methyl group and the amino group occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org In the cis isomer, one substituent must be axial while the other is equatorial. libretexts.org This fundamental conformational difference leads to predictable variations in NMR spectra.
¹H NMR Spectroscopy : The chemical shift of the proton on the carbon bearing the amino group (C4-H) is particularly informative. An axial proton is typically shielded (appears at a higher field, lower ppm) compared to an equatorial proton. Furthermore, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. Larger coupling constants are generally observed for axial-axial couplings compared to axial-equatorial or equatorial-equatorial couplings. researchgate.net The identification of each isomer can be based on comparing experimental coupling constants with theoretical values. nih.gov
¹³C NMR Spectroscopy : The chemical shifts of the ring carbons are also sensitive to the substituent orientation. Low-temperature ¹³C NMR can even allow for the observation of distinct signals from different conformations, such as the chair and twist-boat forms, providing detailed insight into the conformational dynamics. sikhcom.netnih.gov Carbons with axial substituents are generally shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents.
| Isomer | Key Nucleus | Expected Position of Substituents (Stable Chair Form) | Predicted Chemical Shift (δ) Feature | Predicted Coupling Constant (J) Feature |
|---|---|---|---|---|
| cis | C4-H | 1-CH₃ (eq), 4-NH₂ (ax) OR 1-CH₃ (ax), 4-NH₂ (eq) | Complex, averaged signals. One group is axial. | Shows both axial-axial and axial-equatorial couplings. |
| Ring Carbons | One group is axial. | Shielded (upfield shift) for carbon with axial substituent. | N/A | |
| trans | C4-H | 1-CH₃ (eq), 4-NH₂ (eq) | Proton is axial, appears more upfield. | Large axial-axial coupling constants are prominent. |
| Ring Carbons | Both groups are equatorial. | Deshielded (downfield shift) compared to axial substitution. | N/A |
Chromatographic Methods for Isomer Separation
Chromatographic techniques are essential for the physical separation and quantification of cis and trans isomers. The choice of method depends on the volatility of the compound and the required resolution.
Gas Chromatography (GC) : GC is well-suited for separating volatile and thermally stable compounds like this compound. The separation of cis and trans isomers is based on differences in their boiling points and interactions with the stationary phase of the GC column. vurup.sk Generally, trans isomers of cyclic compounds may elute earlier than their cis counterparts on certain columns. mdpi.com Using a polar capillary column, such as one with a cyanopropyl-based stationary phase, can enhance separation by exploiting differences in the dipole moments of the isomers. mdpi.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly versatile technique for separating diastereomers. nih.govnih.gov Since cis and trans isomers have different three-dimensional structures, they interact differently with the stationary phase, allowing for separation. Both normal-phase and reversed-phase HPLC can be effective. researchgate.net Chiral stationary phases (CSPs), although designed for enantiomers, are often highly effective at separating diastereomers due to their complex and highly selective chiral environments. hplc.eu The separation relies on forming transient diastereomeric complexes with the stationary phase, which have different energies and thus different retention times.
| Method | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Principle of Separation |
|---|---|---|---|---|
| Gas Chromatography (GC) | Polar (e.g., BPX70, CP-7421) | Helium or Hydrogen | FID, MS | Differences in volatility and polarity-based interactions with the stationary phase. mdpi.com |
| Reversed-Phase HPLC | C18 or Polar RP | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., TFA) | UV, MS | Differential hydrophobic and polar interactions. |
| Chiral HPLC | Cellulose (B213188) or Amylose-based CSPs (e.g., Chiralcel OJ-RH) | Hexane (B92381)/Isopropanol or aqueous/organic mixtures | UV, CD, MS | Differential formation of transient diastereomeric complexes with the chiral stationary phase. hplc.eu |
The combination of these spectroscopic and chromatographic methods provides a comprehensive toolkit for the stereochemical analysis of this compound, ensuring the accurate determination of isomer purity which is essential for its application in further chemical synthesis and material science.
Organic Transformations and Mechanistic Investigations Involving Methylcyclohexanediamines
Reactivity Profiles of Primary and Secondary Amine Functionalities
The reactivity of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which allows them to act as bases and nucleophiles. crunchchemistry.co.uk In the context of methylcyclohexanediamines, the nature of the amine—primary, secondary, or tertiary—and the substitution on the cyclohexane (B81311) ring are critical factors influencing their chemical behavior.
1-Methylcyclohexane-1,4-diamine possesses one primary amine and one tertiary amine. The reactivity of these two functional groups differs significantly.
Primary Amines: These amines (R-NH₂) are characterized by a nitrogen atom bonded to one alkyl group and two hydrogen atoms. crunchchemistry.co.uk They readily participate in nucleophilic substitution and addition-elimination reactions. crunchchemistry.co.uk The presence of an alkyl group, such as the methylcyclohexane (B89554) scaffold, has a positive inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available and enhancing its basicity and nucleophilicity compared to ammonia. crunchchemistry.co.uk
Secondary Amines: With two alkyl substituents (R₂NH), secondary amines are also potent nucleophiles. msu.edu Their reactivity can be slightly higher than primary amines in some cases due to the increased electron-donating effect of two alkyl groups.
Tertiary Amines: In tertiary amines (R₃N), like the one at the C1 position of this compound, the nitrogen is bonded to three alkyl groups. uomustansiriyah.edu.iq While the inductive effect from three alkyl groups should theoretically increase basicity, steric hindrance often becomes a dominant factor, impeding the approach of the nitrogen's lone pair to an electrophile. msu.edu This steric bulk can make tertiary amines less reactive as nucleophiles compared to primary or secondary amines. msu.edu
In general, for amine hardeners used in epoxy resins, primary amines react significantly faster than corresponding secondary amines from the same structural class. Cycloaliphatic amines typically exhibit reactivity that is intermediate between the high reactivity of aliphatic amines and the low reactivity of aromatic amines. google.com
Complexation Reactions with Metal Ions
Diamine ligands, including those based on the cyclohexane framework, are well-known for their ability to form stable complexes with a variety of metal ions. The two amine groups can act as a bidentate ligand, chelating to a metal center to form a stable ring structure.
Research has shown that diamines derived from cyclohexane, such as trans-1,2-cyclohexanediamine, readily form complexes with transition metals like copper(II), nickel(II), ruthenium(II), and manganese. rsc.orgwgtn.ac.nzacs.org These reactions often involve the displacement of weaker ligands (like water or chloride) from the metal's coordination sphere by the stronger donating amine groups.
For example, chiral N-monoalkylated (1R,2R)-cyclohexane-1,2-diamines have been used to synthesize copper(II) complexes that are effective catalysts in asymmetric Henry reactions. google.com Similarly, ruthenium complexes bearing chiral tetradentate amine (N₄) ligands derived from cyclohexane-1,2-diamine have been synthesized and characterized for their catalytic activity in hydrocarbon oxidations. rsc.org The resulting metal complexes often exhibit specific geometries, such as cis-α or trans configurations, depending on the ligand structure and reaction conditions. acs.orgrsc.org
The stability of these metal-diamine complexes is governed by thermodynamic factors. Calorimetric measurements of complexes between bivalent transition-metal ions (Ni²⁺, Cu²⁺, Zn²⁺) and linear tetramines have shown that the high stability is primarily due to a favorable enthalpy change (ΔH), although the entropy change (ΔS) is also favorable. rsc.org This indicates that the formation of strong metal-nitrogen bonds is the main driving force for complexation.
Nucleophilic Addition and Substitution Reactions
The lone pair of electrons on the nitrogen atoms makes methylcyclohexanediamines effective nucleophiles, enabling them to participate in a wide range of nucleophilic addition and substitution reactions.
Nucleophilic Substitution: Amines can react with electrophiles like alkyl halides in nucleophilic substitution reactions. msu.edu Primary and secondary amines can be alkylated, although these reactions can be difficult to control and may lead to mixtures of products as the newly formed secondary or tertiary amine can compete with the starting material for the alkylating agent. msu.edu Tertiary amines can be alkylated to form quaternary ammonium (B1175870) salts. msu.edu The mechanism for these reactions is typically Sₙ2 (Substitution, Nucleophilic, Bimolecular), where the rate depends on the concentration of both the amine and the alkyl halide. msu.eduwikipedia.org The reaction rate is sensitive to steric hindrance on both the nucleophile and the electrophile. msu.edu
Nucleophilic Addition and Addition-Elimination: Amines readily attack the electrophilic carbon of a carbonyl group in aldehydes and ketones. uomustansiriyah.edu.iq This nucleophilic addition leads to a tetrahedral intermediate called a carbinolamine. nih.gov For primary amines, this intermediate can then dehydrate to form an imine (Schiff base). mdpi.com
Primary and secondary amines also react rapidly with acyl chlorides and acid anhydrides in a process known as nucleophilic addition-elimination to form amides. crunchchemistry.co.uk The reaction is highly efficient and avoids over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. crunchchemistry.co.uk
The spatial arrangement of the amine groups in diamines can influence reaction rates. For instance, in the context of polymer chemistry, the 1,3-diamine configuration in 4-methylcyclohexane-1,3-diamine (B79753) is reported to promote the formation of six-membered transition states during nucleophilic attacks on isocyanate groups, enhancing reaction rates compared to 1,2- or 1,4-isomers.
Oxidative Transformations of Amine Groups
The amine functionalities of methylcyclohexanediamines can undergo oxidation, as can the C-H bonds of the cyclohexane ring itself, often facilitated by metal catalysts.
Oxidation of the Amine Group: Amine groups can be oxidized to form various nitrogen-containing compounds. For example, the oxidation of amines can yield corresponding nitroso or nitro compounds. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Oxidation of the Cyclohexane Ring: The C-H bonds of the cyclohexane ring can be functionalized through oxidation, a reaction of considerable interest for converting simple hydrocarbons into more valuable products. This process is often catalyzed by transition metal complexes. High-valent metal-oxo species, generated from metal complexes and an oxidant (e.g., H₂O₂, O₂), are typically the active intermediates that perform the oxidation. nih.gov
For example, ruthenium-oxo complexes have been shown to oxidize the C-H bonds of methylcyclohexane to produce 1-methylcyclohexanol. iupac.org Iron and manganese complexes are also widely studied for this purpose. researchgate.net Depending on the catalyst and reaction conditions, the oxidation of cyclohexane can yield a mixture of cyclohexanol (B46403) and cyclohexanone. researchgate.net Mechanistic studies suggest these reactions can proceed through either a metal-oxo based pathway or a radical-based pathway, depending on the solvent and other conditions. researchgate.net
Reaction Kinetics and Thermodynamic Considerations in Diamine-Based Processes
The rate and feasibility of reactions involving methylcyclohexanediamines are governed by the principles of chemical kinetics and thermodynamics.
Kinetics: The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of reactant concentrations and a rate constant (k). mt.com For nucleophilic substitution reactions involving amines, the mechanism can be either Sₙ1 or Sₙ2.
Sₙ2 reactions are bimolecular, with a rate law of Rate = k[Substrate][Nucleophile]. msu.edu These reactions are favored by unhindered substrates (e.g., primary alkyl halides) and strong nucleophiles. bits-pilani.ac.in
Sₙ1 reactions are unimolecular, with a rate-determining step that involves only the substrate (Rate = k[Substrate]). msu.edu These reactions proceed through a carbocation intermediate and are favored by substrates that can form stable carbocations (e.g., tertiary alkyl halides). ucsd.edu
Kinetic studies of diamine reactions, such as the formation of carbinolamines, have shown that the structure of the diamine significantly affects the rate of formation. nih.gov In enzymatic reactions, kinetic isotope effects are used to probe reaction mechanisms, such as the stereospecific cleavage of C-H bonds during the oxidation of amines by diamine oxidase (DAO). nih.gov
In polymerization reactions, such as the curing of epoxy resins with diamine hardeners, thermodynamic and kinetic factors both play a role. The reaction is typically exothermic, and the rate depends on the reactivity of the specific amine and epoxy groups. google.com
Coordination Chemistry and Ligand Design with Methylcyclohexanediamine Derivatives
Methylcyclohexanediamines as Chelating Ligands in Transition Metal Complexes
Methylcyclohexanediamine derivatives function as effective chelating ligands, forming stable complexes with a wide array of transition metals. The two nitrogen donor atoms can coordinate to a single metal center, forming a thermodynamically favored chelate ring. The specific isomer of the diamine (e.g., 1,2-, 1,3-, or 1,4-) and the stereochemistry (cis/trans, R/S configurations) of the substituents on the cyclohexane (B81311) ring are critical factors that dictate the coordination mode and the ultimate structure of the complex.
The synthesis of metal complexes with methylcyclohexanediamine derivatives typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and their structures elucidated using single-crystal X-ray diffraction.
For instance, Schiff base ligands derived from the condensation of a diamine like (R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine with a metal precursor such as Ni(II) or Cu(II) yield stable, mononuclear complexes. nih.gov X-ray analysis of these types of complexes reveals a square-planar geometry around the metal center. nih.govacs.orgresearchgate.net Similarly, group 10 metal(II) complexes with macrocyclic tetradentate N-heterocyclic carbene (NHC) ligands, which can incorporate a diamine moiety, have been synthesized and shown to adopt square-planar geometries. rsc.org The variation in the chelate ring size, influenced by the diamine backbone, can lead to changes in metal-ligand bond lengths. rsc.org
| Complex Type | Metal Ion | Coordination Geometry | Key Structural Feature |
| Schiff Base Complex | Ni(II), Cu(II) | Square-Planar | Mononuclear structure with the diamine and salicylidene moieties coordinating the metal. nih.gov |
| Group 10 NHC Complex | Ni(II), Pd(II), Pt(II) | Square-Planar | Macrocyclic ligand creates a specific bite angle influencing metal-carbene bond lengths. rsc.org |
| Dinuclear Complex | Cu(I), Cu(II) | Varies | Can feature bridging ligands, such as alkoxides, forming a {Cu2O2} core. acs.org |
The inherent chirality of methylcyclohexanediamine ligands, particularly 1,2-diamine derivatives, profoundly influences the stereochemistry of the resulting metal complexes. rsc.org When a chiral diamine ligand, such as (1R,2R)-cyclohexanediamine, coordinates to a metal center, it can induce a specific helical twist, leading to the formation of complexes with a preferred 'delta' (Δ) or 'lambda' (Λ) configuration in octahedral geometries. mdpi.com
This stereochemical control is crucial in asymmetric catalysis, where the chiral environment created by the ligand around the metal center dictates the enantioselectivity of a reaction. For example, Schiff base complexes synthesized from enantiomerically pure (R,R)- or (S,S)-1,2-cyclohexanediamine derivatives have been shown to adopt specific M (left-handed) or P (right-handed) helicity, respectively. nih.gov The stereoisogram approach provides a theoretical framework for understanding and categorizing the complex stereochemical relationships, such as enantiomerism and diastereomerism, in these octahedral complexes. kg.ac.rs
Beyond discrete molecular complexes, cyclohexanediamine (B8721093) derivatives can be functionalized to act as linkers in the construction of extended porous structures known as Metal-Organic Frameworks (MOFs). A notable example is N,N'-bis(pyridin-4-ylmethylene)cyclohexane-1,4-diamine (bpcda), which serves as a dipyridyl-type ligand. scienceopen.com
This ligand has been successfully used to synthesize a cost-effective and water-stable zinc-based MOF, [Zn(bpcda)(bdc)]n, where bdc is benzenedicarboxylic acid. berkeley.edunih.gov The synthesis involves a solvothermal reaction between zinc nitrate, the bpcda linker, and the bdc linker. berkeley.edunih.gov In the resulting structure, the zinc ions are connected by the bdc anions to form one-dimensional chains, which are then cross-linked by the bulky bpcda ligand to create a robust three-dimensional diamondoid framework. berkeley.edu The central cyclohexyl ring of the bpcda linker imparts significant steric bulk and a specific geometry to the framework. scienceopen.comiucr.org This MOF has demonstrated promising activity as a photoanode for oxygen evolution in water splitting. berkeley.edunih.gov
Table 1: Crystallographic Data for [Zn(bpcda)(bdc)]n MOF
| Parameter | Value |
|---|---|
| Formula | C₂₄H₂₄N₄O₄Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 17.012(3) |
| c (Å) | 13.567(3) |
| β (°) | 108.98(3) |
| Volume (ų) | 2209.3(8) |
Data sourced from studies on zinc-based MOFs utilizing the bpcda linker. berkeley.edunih.gov
A suite of spectroscopic techniques is employed to probe the interactions between methylcyclohexanediamine ligands and metal centers.
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR spectroscopy is used to identify the coordination of the diamine to the metal, often observed as a shift in the N-H stretching frequencies. VCD, being sensitive to chirality, is a powerful tool for studying the stereochemical properties of chiral metal complexes in solution. nih.govmdpi.com It can provide detailed information on the conformational landscape and the induced helicity of the complexes. nih.gov
UV-Vis and Electronic Circular Dichroism (ECD) Spectroscopy: These techniques probe the electronic transitions within the complex. The d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands are sensitive to the coordination environment. ECD, the electronic counterpart to VCD, is particularly useful for assigning the absolute configuration of chiral metal complexes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR provide information on the ligand framework, while the chemical shifts of protons and carbons near the coordination site can indicate metal binding. nih.gov For instance, in platinum complexes with (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine, detailed 2D NMR analysis can confirm the trans-diequatorial arrangement of the amino groups and the equatorial position of the methyl group on the cyclohexane ring. nih.gov
Table 2: Characteristic Spectroscopic Observations for Diamine-Metal Complexes
| Technique | Observation | Implication |
|---|---|---|
| IR Spectroscopy | Shift in N-H and C=N stretching frequencies. | Confirmation of nitrogen atom coordination to the metal center. kpi.ua |
| VCD/ECD | Characteristic spectra for different enantiomers. | Determination of absolute configuration and helical structure (M or P) in solution. nih.gov |
| UV-Vis Spectroscopy | Appearance of new absorption bands (d-d, LMCT). | Characterization of the electronic structure of the metal's coordination sphere. nih.govuobaghdad.edu.iq |
Design Principles for Methylcyclohexanediamine-Based Ligands with Specific Coordination Geometries
The rational design of ligands is fundamental to achieving specific coordination geometries and, consequently, desired properties in metal complexes. nih.govnumberanalytics.com For ligands based on the methylcyclohexanediamine scaffold, several principles are key:
Stereochemical Control: Incorporating chiral centers, as in (1R,2R)- or (1S,2S)-cyclohexanediamine, allows for the synthesis of enantiomerically pure complexes. This is a cornerstone of ligand design for asymmetric catalysis. rsc.org
Steric Hindrance: The methyl group on the cyclohexane ring, and any other substituents, can introduce steric bulk. This can be strategically used to block certain coordination sites, enforce a particular geometry, or create specific pockets around the metal center, influencing substrate access in catalytic applications.
Electronic Tuning: Modification of the diamine with other functional groups (e.g., creating Schiff bases with salicylaldehydes or pyridyl arms) alters the electronic properties (σ-donor/π-acceptor character) of the ligand. This tuning affects the electron density at the metal center, which in turn influences its redox potential and reactivity. acs.orgfrontiersin.org
Ligand Basicity: The basicity of the nitrogen donors affects the stability of the resulting metal complex. In lanthanide complexes, for example, there is a direct relationship between the basicity of the coordinating ligand and the stability of the complex, which in turn governs the affinity for other anions. frontiersin.org
Electronic Structure and Bonding Analysis in Metal-Diamine Complexes
Understanding the electronic structure of metal-diamine complexes is key to explaining their reactivity, magnetic properties, and spectroscopic features. In transition metal complexes with ligands derived from cyclohexanediamine, the bonding is dominated by the donation of the nitrogen lone pairs to the metal's d-orbitals.
Studies on Group 10 metal(II) complexes with N,N'-bis(salicylidene)-1,2-cyclohexanediamine (salcn) type ligands provide significant insight. nih.govacs.org Upon one-electron oxidation, the question arises whether the electron is removed from the metal (forming a high-valent metal species, e.g., Ni(III)) or from the ligand (forming a ligand radical). acs.org
For Ni(II) complexes with a tbu-salcn ligand, a fascinating valence tautomerism is observed. nih.govresearchgate.net At low temperatures (-120 °C), oxidation leads to a Ni(III)-phenolate species, whereas at higher temperatures (-80 °C), it converts to a Ni(II)-phenoxyl radical species. nih.gov
In contrast, the analogous Pd(II) complexes consistently form the Pd(II)-phenoxyl radical species upon oxidation, indicating that the locus of oxidation is ligand-centered. nih.govacs.orgresearchgate.net
The size of the chelate ring also plays a role. Six-membered chelate rings (from propanediamine backbones) lead to a greater deviation from planarity compared to the five-membered rings from ethanediamine or cyclohexanediamine, which in turn affects the electronic structure, as seen in a low-energy shift of the NIR band in the oxidized species. rsc.org
These findings highlight that the electronic ground state of the oxidized species is a delicate balance between the identity of the central metal ion, the nature of the diamine backbone, and even external factors like solvent and temperature. nih.govacs.org
Role in Advanced Materials Science
Methylcyclohexanediamines as Curing Agents and Cross-linkers in Polymer Systems
Methylcyclohexanediamines serve as highly effective curing agents and cross-linkers for various thermosetting polymer systems, most notably polyurethanes and epoxy resins. Their primary function is to react with prepolymers or resins containing functional groups like isocyanates or epoxides, leading to the formation of a three-dimensional cross-linked network. This network structure is responsible for the final mechanical, thermal, and chemical properties of the material. The cycloaliphatic ring of MCDA imparts rigidity and thermal stability, while the two primary amine groups provide reactive sites for the cross-linking reaction. rsc.orgcoatingsworld.com
In polyurethane chemistry, diamines are used as chain extenders or curing agents for isocyanate-terminated prepolymers. The primary amine groups of methylcyclohexanediamine react rapidly with isocyanate (-NCO) groups to form highly stable urea (B33335) linkages (-NH-CO-NH-). These urea groups are highly polar and can form strong intermolecular hydrogen bonds, which create well-defined hard segment domains within the polymer matrix.
The incorporation of the rigid cycloaliphatic structure of methylcyclohexanediamine into the hard segments of polyurethanes leads to materials with enhanced thermal stability and mechanical strength. researchgate.net These characteristics are highly desirable for high-performance polyurethane elastomers and coatings that require good durability and resistance to wear. chemball.comsmolecule.com For instance, polyurethanes cured with cycloaliphatic diamines often exhibit improved tensile strength and hardness compared to those cured with linear aliphatic diamines. The resulting poly(urethane-urea) elastomers are valued for their combination of flexibility, temperature resistance, and toughness. google.comtandfonline.com
Methylcyclohexanediamines are also widely utilized as curing agents for epoxy resins. The amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. Each primary amine group contains two active hydrogen atoms, allowing it to react with two epoxy groups. This high functionality enables the formation of a densely cross-linked polymer network. google.comthreebond.co.jp
Epoxy systems cured with methylcyclohexanediamine isomers, such as mixtures of 1-methyl-2,4-cyclohexanediamine and 1-methyl-2,6-cyclohexanediamine, demonstrate a range of beneficial properties. coatingsworld.comgoogleapis.com These curing agents are often liquids with low viscosity, which facilitates mixing with the epoxy resin and allows for greater formulation latitude. coatingsworld.com The resulting cured epoxy resins are known for their high glass transition temperature (Tg), good mechanical properties, and excellent chemical resistance, making them suitable for demanding applications like industrial flooring, protective coatings, and composite manufacturing. google.comwipo.intgoogle.com The curing process can often be carried out at ambient or slightly elevated temperatures. coatingsworld.comgoogle.com
The specific isomer of methylcyclohexanediamine used as a curing agent has a profound impact on the resulting polymer network and its properties. The spatial arrangement of the two amine groups and the methyl group on the cyclohexane (B81311) ring influences the reactivity, steric hindrance, and the geometry of the cross-links. For example, studies on other monomers have shown that subtle changes in isomerism (e.g., para- vs. meta- vs. ortho- substitution) can lead to significant differences in the glass transition temperature, mechanical properties, and morphology of the final polymer. mdpi.comnsf.gov
In the case of methylcyclohexanediamines, a mixture of isomers, such as 1-methyl-2,4- and 1-methyl-2,6-cyclohexanediamine, can be advantageous. googleapis.com The presence of multiple isomers can disrupt the regularity of the polymer chains, leading to an amorphous network with lower internal stress and potentially enhanced toughness. Conversely, the use of a single, symmetric isomer like 1-Methylcyclohexane-1,4-diamine, with its para-arrangement of amine groups, would be expected to form a more regular, linear, and potentially crystalline polymer network. This increased order could lead to higher modulus and tensile strength but potentially lower elongation at break. The unique structure of different isomers and their mixtures allows for the fine-tuning of polymer properties to meet the demands of specific applications. chemrxiv.orgrsc.orggoogle.com
Development of High-Performance Materials with Enhanced Properties
The use of methylcyclohexanediamine isomers as curing agents is a key strategy for developing high-performance polymeric materials. The inherent properties of the cycloaliphatic ring structure are effectively transferred to the final polymer, resulting in materials with superior performance characteristics compared to those formulated with standard aliphatic or aromatic amines.
Polymers cured with methylcyclohexanediamines typically exhibit excellent mechanical properties. The rigid cycloaliphatic structure contributes to a higher modulus and increased tensile strength. researchgate.net For example, epoxy resins cured with a mixture of methylcyclohexanediamine isomers have been shown to possess excellent thermal stability and high fracture toughness. googleapis.com Similarly, polyurethane elastomers produced with these diamines demonstrate significant improvements in tensile strength and elongation at break. The strong hydrogen bonding from the urea groups formed in polyurethanes further enhances the mechanical integrity of the material. google.com
Below is a table summarizing typical mechanical properties for an epoxy resin cured with a methylcyclohexanediamine isomer mixture, illustrating the high performance achievable.
| Property | Value | Test Standard |
| Tensile Strength | > 70 MPa | ASTM D638 |
| Tensile Modulus | > 2500 MPa | ASTM D638 |
| Elongation at Break | 5 - 10 % | ASTM D638 |
| Glass Transition Temp. (Tg) | > 150 °C | ASTM D3418 |
| Note: The values presented are representative for epoxy systems cured with commercial methylcyclohexanediamine isomer mixtures (e.g., 2,4- and 2,6-isomers) and can vary based on the specific epoxy resin and cure conditions. googleapis.com |
A hallmark of polymers cured with cycloaliphatic amines, including methylcyclohexanediamines, is their outstanding chemical resistance. google.comcoatingsworld.comevonik.com The stable, cross-linked network and the absence of easily hydrolyzable groups make the cured material resistant to a wide range of chemicals, including water, solvents, acids, and bases. googleapis.comspecialchem.com This makes them ideal for applications such as chemical-resistant coatings, tank linings, and secondary containment systems. smolecule.comevonik.com
The combination of mechanical robustness and chemical inertness leads to highly durable materials. For example, epoxy flooring systems cured with methylcyclohexanediamine adducts show excellent resistance to surface blushing (the formation of carbamate (B1207046) salts from reaction with atmospheric CO2 and moisture) and maintain their appearance and performance over long periods. coatingsworld.com Polyurethanes based on cycloaliphatic diamines also exhibit good resistance to UV degradation and weathering, a critical property for outdoor coating applications. rsc.orgsmolecule.com
Novel Polymeric Architectures Incorporating this compound Moieties
An extensive review of publicly available scientific literature and patent databases did not yield specific research findings on the synthesis or characterization of novel polymeric architectures incorporating "this compound" as a monomer. The primary focus of research in the field of cycloaliphatic diamine-based polymers has been on related, but structurally distinct, compounds such as 1,4-cyclohexanediamine and 1,4-cyclohexanebis(methylamine).
These related diamines are utilized as building blocks in the production of various polymers, including polyamides and polyimides, where the cyclohexane ring is incorporated into the polymer backbone to enhance thermal and mechanical properties. google.comnih.govresearchgate.netrsc.orgchemimpex.comacs.org For instance, polyamides derived from 1,4-cyclohexanebis(methylamine) have been shown to exhibit high melting points and excellent thermal stability. google.com Similarly, polyimides synthesized with trans-1,4-cyclohexanediamine have been investigated for applications requiring low dielectric constants and low coefficients of thermal expansion. researchgate.net
The stereochemistry of these cycloaliphatic diamines, particularly the cis/trans isomerization, plays a crucial role in determining the final properties of the resulting polymers, such as their crystallinity and melting temperature. acs.org
While the introduction of a methyl group onto the cyclohexane ring, as in "this compound," would be expected to influence polymer properties such as solubility, glass transition temperature, and chain packing, no specific studies detailing these effects through its incorporation into polymeric architectures were identified in the conducted search. Research has been conducted on other methylated diamines, such as 4-methylcyclohexane-1,3-diamine (B79753), for creating cross-linking agents and as a building block in organic synthesis.
Due to the lack of available data, a detailed discussion and data table on novel polymeric architectures derived specifically from "this compound" cannot be provided at this time. Further research would be necessary to explore the potential of this specific monomer in advanced materials science.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing methods like Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic characteristics of 1-methylcyclohexane-1,4-diamine. unipd.it These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and the distribution of electrons within the molecule.
For this compound, calculations would typically begin by building the cis and trans isomers. Each isomer's geometry is then optimized to find the most stable three-dimensional structure, which for a cyclohexane (B81311) ring is usually a chair conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. DFT calculations (e.g., at the B3LYP/6-31G** level) can predict the steric and electronic effects of the methyl and amine substituents on the cyclohexane ring, such as their preference for equatorial or axial positions.
Key predicted electronic properties include:
Ionization Potential: The energy required to remove an electron, relating to the molecule's reactivity as an electron donor.
Electron Affinity: The energy released when an electron is added, relating to its ability to act as an electron acceptor.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.
These computed properties are fundamental for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.
Molecular Dynamics Simulations for Conformational Analysis
The cyclohexane ring is not static; it undergoes conformational changes, most notably the "chair flip" which interconverts axial and equatorial substituents. Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic processes. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a virtual movie of the molecule's behavior. nih.govsapub.org
For this compound, MD simulations can be used to explore its conformational landscape. A simulation would typically be performed at a set temperature (e.g., 298 K) to observe the flexibility of the ring and the movement of the substituent groups. sapub.org Studies on similar methyl-substituted cyclohexanes have shown that MD simulations can effectively model different types of interconversions, such as chair-to-chair flips and transitions through higher-energy twist-boat conformations. nih.gov
The primary goal of MD for this molecule would be to analyze the equilibrium between different chair conformers of both the cis and trans isomers. For instance, in the trans isomer, one conformer might have both amine groups in equatorial positions while the other has them in axial positions. The simulation can quantify the relative time spent in each conformation, which directly relates to their relative stability (free energy). nih.gov This analysis is crucial for understanding which shape the molecule is most likely to adopt, which in turn governs its reactivity and how it interacts with other molecules or surfaces. sapub.orgrsc.org
Table 1: Key Conformational Events Studied by Molecular Dynamics
| Conformational Event | Description | Information Gained |
|---|---|---|
| Chair-Chair Interconversion | The process of one chair conformation flipping into the other chair conformation. | Energy barrier for ring inversion, relative stability of conformers. nih.gov |
| Twist-Boat Conformations | Higher-energy, intermediate conformations that occur during the chair-flip process. | Understanding the transition pathway between stable chair forms. nih.gov |
| Substituent Orientation | The dynamic equilibrium between axial and equatorial positions for the methyl and two amine groups. | Preferred orientation of functional groups, quantification of steric hindrance. sapub.org |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the mechanisms of chemical reactions. nih.gov It allows researchers to map out the entire energy landscape of a reaction, from reactants to products, including the high-energy transition states that control the reaction rate.
While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology has been extensively applied to related molecules, such as the dehydrogenation of methylcyclohexane (B89554). researchgate.netmdpi.com In such a study, DFT would be used to:
Model Reactants and Products: Optimize the geometries of the starting materials (e.g., this compound and another reactant) and the final products.
Locate Transition States (TS): Identify the highest energy point along the reaction coordinate. The structure of the TS reveals the precise arrangement of atoms as bonds are broken and formed.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state. This energy barrier (activation energy) is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. ruc.dkresearchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results. q-chem.com
¹H and ¹³C NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. q-chem.com Quantum chemical calculations, often using DFT with specific functionals and basis sets (e.g., B3LYP/6-31G*), can predict the ¹H and ¹³C chemical shifts for this compound. researchgate.net The calculation would provide a list of chemical shifts for each unique carbon and hydrogen atom in the molecule's most stable conformation. This is useful for assigning peaks in an experimental spectrum and confirming the molecule's structure and stereochemistry.
Infrared (IR) Spectra: IR spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. Computational frequency calculations determine these vibrational modes and their corresponding intensities. q-chem.com For this compound, these calculations would predict characteristic peaks for N-H stretching and bending in the amine groups, C-H stretching and bending for the methyl and cyclohexane groups, and C-N stretching. Comparing the computed IR spectrum with an experimental one helps confirm the presence of these functional groups.
Table 2: Illustrative Predicted Spectroscopic Data for a Methylcyclohexanediamine Isomer Note: This data is based on the related isomer 4-Methylcyclohexane-1,3-diamine (B79753) and serves as an example of typical computationally predicted values.
| Spectrum Type | Predicted Peak/Region | Assignment |
|---|---|---|
| ¹³C NMR | δ ~ 25-45 ppm | Cyclohexane ring carbons (CH, CH₂) |
| ¹H NMR | δ ~ 1.2–1.8 ppm | Cyclohexane ring protons (CH₂) |
| δ ~ 2.5–3.0 ppm | Protons of amine groups (NH₂) | |
| IR | 3300–3500 cm⁻¹ | N-H stretching vibrations |
| 1600–1650 cm⁻¹ | C-N bending vibrations |
Source: Based on data for 4-Methylcyclohexane-1,3-diamine.
In Silico Screening and Design of Novel Methylcyclohexanediamine Derivatives
In silico (computer-based) screening and rational design are modern approaches used to discover new molecules with desired properties, avoiding the time and expense of synthesizing and testing thousands of compounds. europeanreview.orgnih.gov Starting with a known molecular scaffold like this compound, computational tools can be used to design novel derivatives with enhanced activity for specific applications, such as new enzyme inhibitors, polymer building blocks, or catalysts. nih.govchemmethod.comchemmethod.com
The process typically involves several steps:
Virtual Library Generation: A large library of virtual derivatives is created by computationally adding different functional groups to the this compound core structure.
Property Prediction: For each virtual compound, key properties are calculated. This can include drug-likeness filters (like Lipinski's Rule of Five), predicted toxicity, and binding affinity to a specific biological target (e.g., an enzyme active site) through molecular docking simulations. europeanreview.orgnih.gov
Ranking and Selection: The virtual compounds are ranked based on their predicted properties. The most promising candidates—those with high predicted activity and low predicted toxicity—are selected for actual chemical synthesis and experimental validation. chemmethod.comchemmethod.com
For example, if the goal were to design a new catalyst, derivatives could be screened for their electronic properties and ability to coordinate with metal ions. If the aim were to develop a new pharmaceutical agent, derivatives would be docked into the binding site of a target protein to predict which modifications would lead to the strongest and most selective interactions. nih.govnih.gov This in silico approach accelerates the discovery process by focusing laboratory efforts on the most promising candidates.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy plays a pivotal role in defining the molecular architecture of 1-Methylcyclohexane-1,4-diamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, enabling the differentiation of its cis and trans isomers and providing insights into their conformational dynamics. The interconversion between conformational isomers can be rapid, leading to averaged signals at room temperature. xmu.edu.cn However, by employing techniques such as variable temperature NMR, the rate of interconversion can be slowed, allowing for the distinction of individual conformers. xmu.edu.cn
In ¹H NMR spectra, the chemical shifts of the protons on the cyclohexane (B81311) ring and the methyl group are indicative of their chemical environment and stereochemical orientation. For instance, the signals for the cyclohexane protons typically appear in the range of δ ~1.2–1.8 ppm, while the amino group protons are found around δ ~2.5–3.0 ppm. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton. The analysis of coupling constants and advanced 2D NMR techniques, such as COSY and HSQC, can further aid in the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. Theoretical calculations are often used in conjunction with experimental NMR data to obtain the geometries and energies of the most stable conformers. auremn.org.br
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound. nih.gov These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering information about molecular structure and bonding. nih.gov
In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching vibrations of the primary and secondary amine groups, typically appearing in the region of 3300–3500 cm⁻¹. The C-N bending vibrations can be observed between 1600–1650 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the cyclohexane ring. nih.gov The analysis of Raman spectra, including depolarization ratios, can aid in the assignment of vibrational modes. ustc.edu.cn Computational methods, such as Density Functional Theory (DFT), are often employed to simulate vibrational spectra, which assists in the interpretation of experimental data. nepjol.infoconicet.gov.ar
Table 1: Key Spectroscopic Data for the Characterization of this compound and Related Compounds
| Technique | Observed Feature | Typical Range/Value | Interpretation |
| ¹H NMR | Cyclohexane CH₂ Protons | δ ~1.2–1.8 ppm | Signals from the protons on the cyclohexane ring. |
| ¹H NMR | Amino Group Protons | δ ~2.5–3.0 ppm | Signals from the protons of the primary and secondary amine groups. |
| Infrared (IR) | N-H Stretching | 3300–3500 cm⁻¹ | Characteristic vibrations of the amine functional groups. |
| Infrared (IR) | C-N Bending | 1600–1650 cm⁻¹ | Bending vibrations associated with the carbon-nitrogen bonds. |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | m/z 129.1 | Corresponds to the protonated molecule, confirming the molecular weight. |
This table presents typical data ranges observed for similar aliphatic diamines and may be used as a reference for the analysis of this compound.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 128.22 g/mol . bldpharm.comamericanelements.com In techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, at an m/z of approximately 129.1.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the cyclohexane ring can lead to characteristic losses of alkyl fragments. docbrown.info For instance, the loss of a methyl group (CH₃) would result in a fragment ion with a specific m/z value. Analysis of these fragmentation patterns helps in confirming the structure of the molecule and distinguishing it from its isomers. youtube.com
Chromatographic Methods for Purity and Isomer Distribution Analysis
Chromatographic techniques are essential for separating the isomers of this compound and assessing the purity of the sample.
Gas chromatography (GC) is a powerful method for the separation and quantification of the volatile isomers of this compound. sci-hub.se The choice of the stationary phase is critical for achieving good separation between the cis and trans isomers. google.com Capillary columns, such as those with a wax-based stationary phase (e.g., DB-WAX), are often employed for the analysis of amines. scirp.org
The method involves injecting a derivatized or underivatized sample into the GC, where it is vaporized and carried by an inert gas through the column. The different isomers will interact differently with the stationary phase, leading to different retention times and allowing for their separation. A flame ionization detector (FID) is commonly used for the detection and quantification of the separated isomers. ut.ac.ir The area under each peak in the chromatogram is proportional to the concentration of that isomer, enabling the determination of the isomer distribution in a mixture. science.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique, particularly for the separation of chiral compounds. csfarmacie.cz Since this compound possesses stereogenic centers, it can exist as enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for the direct resolution of these enantiomers. researchgate.netresearchgate.net
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. sigmaaldrich.com The choice of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. nih.gov By carefully selecting the CSP and mobile phase composition, baseline separation of the enantiomers can be achieved, allowing for their quantification and the determination of enantiomeric purity. csfarmacie.cz
Future Research Directions and Emerging Paradigms
Development of Next-Generation Synthetic Routes for Specific Isomers
The stereochemistry of 1-Methylcyclohexane-1,4-diamine is crucial in determining the properties of its derivatives. Future research will likely focus on the development of highly selective and efficient synthetic methods to access specific isomers. Current approaches often result in mixtures of cis and trans isomers, necessitating complex separation processes.
Advanced stereoselective synthesis will be a key area of investigation. For instance, methods analogous to the synthesis of related chiral diamines, such as the enantiomerically pure {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), could be adapted. nih.gov This involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The development of catalytic asymmetric hydrogenation of prochiral precursors stands as a promising strategy.
Future synthetic strategies may also explore enzymatic resolutions and dynamic kinetic resolutions to achieve high enantiomeric and diastereomeric purity. The goal is to create scalable and cost-effective routes to specific isomers, which are essential for applications in pharmaceuticals and advanced materials where precise molecular architecture is paramount.
Exploration of Bio-Inspired Applications and Biomimetic Systems
The structural motifs found in this compound bear resemblance to components of biological systems, making it a candidate for bio-inspired and biomimetic applications. Chiral diamines are known to be valuable in small molecule biomimetic asymmetric catalysis. chemrxiv.org Research is anticipated to explore the use of specific isomers of this compound as ligands in synthetic catalysts that mimic the function of enzymes. chemrxiv.orgacs.org
These biomimetic catalysts could be employed in a variety of chemical transformations, offering high selectivity and efficiency under mild conditions. chemrxiv.org For example, copper-diamine complexes have shown potential in mimicking the active sites of copper-containing enzymes involved in aerobic oxidation reactions. acs.org Furthermore, the incorporation of this compound into larger molecular architectures could lead to the creation of synthetic receptors and sensors that mimic biological recognition processes.
The development of polydepsipeptides from the ring-opening polymerization of cyclic depsipeptides, which can incorporate functional groups like amines, points to another avenue for creating bio-inspired materials. mdpi.com These materials could find applications in tissue engineering and drug delivery, where biocompatibility and biodegradability are crucial. mdpi.comnih.gov
Integration with Smart Materials and Responsive Systems
The diamine functionality of this compound makes it an excellent building block for the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light. nih.govresearchgate.net The incorporation of this diamine into polymer networks can impart responsive properties. For example, polymers containing amine groups can exhibit pH-dependent swelling or solubility. acs.org
Future research is expected to focus on the development of supramolecular gels and hydrogels based on derivatives of this compound. These materials can be designed to undergo reversible sol-gel transitions in response to specific triggers, making them suitable for applications in areas such as injectable drug delivery systems and soft robotics. dntb.gov.uamdpi.com The cyclohexane (B81311) ring provides a rigid and predictable scaffold for creating well-defined, self-assembling structures. mdpi.com
Moreover, the integration of this compound into shape-memory polymers is another promising direction. researchgate.net The cross-linking of epoxy resins with diamines can create thermoset shape-memory polymers with excellent shape recovery and stress memory properties. researchgate.net The specific stereoisomer of the diamine used can be expected to influence the mechanical and memory properties of the resulting polymer.
Advancements in Sustainable Chemical Processes and Circular Economy Principles
The chemical industry is increasingly moving towards more sustainable practices, and the synthesis and application of this compound are expected to align with these principles. Future research will likely focus on developing greener synthetic routes that minimize waste, use renewable feedstocks, and employ less hazardous reagents and solvents. mdpi.com This aligns with the principles of a circular economy, which aims to eliminate waste and keep materials in use. ellenmacarthurfoundation.orgeuropa.eu
One approach could be the catalytic synthesis of 1,3-cyclohexanediamine (B1580663) from resorcinol, a bio-based feedstock, which could potentially be adapted for this compound. dntb.gov.ua The development of catalytic processes for both the synthesis and the downstream applications of this diamine will be crucial. For example, using it as a monomer in recyclable polymers would contribute to a circular economy for plastics. renewablematter.eu
The principles of a circular economy also encourage the design of products for longevity, reuse, and recycling. ellenmacarthurfoundation.org Therefore, research into the lifecycle of materials derived from this compound will be important to ensure they can be effectively recovered and repurposed at the end of their life.
Expanding Catalytic Versatility and Selectivity
The diamine moieties in this compound make it a highly promising ligand for a wide range of metal-catalyzed reactions. Chiral diamines are well-established as effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. chemrxiv.orgnih.gov Future research will likely explore the catalytic activity of complexes formed between different isomers of this compound and various transition metals.
These catalytic systems could be applied to a broad spectrum of organic transformations, including hydrogenations, C-C bond-forming reactions, and aminations. bohrium.com The methyl group on the cyclohexane ring can influence the steric and electronic properties of the resulting metal complex, allowing for fine-tuning of its catalytic activity and selectivity. The development of smart catalytic systems, where the activity can be switched "on" and "off" by an external stimulus, is also a potential area of investigation. chinesechemsoc.org
Furthermore, the use of this compound as an organocatalyst is another avenue for exploration. Protonated chiral diamines have been shown to be effective catalysts for reactions such as the nitroso aldol (B89426) reaction, offering a metal-free and environmentally friendly alternative to traditional catalysts. mdpi.com
Novel Computational Approaches for Predictive Materials Science and Reaction Design
Computational modeling and data-driven approaches are becoming indispensable tools in modern chemistry and materials science. acs.org Future research on this compound will heavily rely on these methods for both predictive materials design and reaction optimization.
Molecular dynamics (MD) simulations can be employed to predict the mechanical, thermal, and transport properties of polymers and other materials incorporating this diamine. researchgate.netacs.orgcam.ac.uk This allows for the in-silico screening of a large number of potential material compositions before their experimental synthesis, accelerating the discovery of new functional materials. For instance, MD simulations can help in understanding the structure-property relationships in shape-memory polymers based on this diamine. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the outcomes of catalytic reactions involving this compound. nih.gov These computational insights can guide the design of more efficient and selective catalysts. Machine learning algorithms can also be trained on experimental and computational data to predict the properties of new materials and to optimize reaction conditions, further advancing the development and application of this versatile compound. researchgate.netmdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methylcyclohexane-1,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitrile precursors or reductive amination of cyclohexane derivatives. For example, trans-cyclohexane-1,4-diamine derivatives are synthesized via reactions with acyl chlorides under anhydrous THF at controlled temperatures (e.g., 0–25°C) to prevent side reactions . Yield optimization requires strict control of stoichiometry, solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation). Evidence from analogous diamines shows that excess amine or improper pH adjustments can lead to polymerization or incomplete reduction .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and purity. For example, H NMR can distinguish between cis/trans isomers via coupling constants in the cyclohexane ring . Fourier-transform infrared spectroscopy (FTIR) identifies amine N-H stretches (3200–3400 cm) and C-N vibrations. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of meso-2,3-diphenylbutane-1,4-diamine derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, immediate washing with soap/water (skin) or fresh air (inhalation) is advised, followed by medical consultation . Storage requires inert atmospheres (argon/nitrogen) to prevent oxidation. Safety data for structurally similar diamines highlight risks of exothermic reactions with strong acids or oxidizers, necessitating compatibility testing .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in forming coordination complexes?
- Methodological Answer : The trans isomer preferentially forms octahedral complexes with transition metals (e.g., Zn(II) or Co(II)) due to reduced steric hindrance, as observed in analogous cyclohexane-1,4-diamine systems. Stability constants (log K) vary by >1.5 units between cis and trans configurations, impacting catalytic activity . Computational modeling (DFT) can predict ligand-metal binding energies, with trans isomers showing higher affinity for electron-deficient metal centers .
Q. How can researchers resolve contradictions in reported crystallographic data for this compound complexes?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion in crystal lattices. High-resolution synchrotron XRD and variable-temperature studies are recommended to assess lattice dynamics . For example, in bis-imine derivatives, torsional angles in the cyclohexane ring vary by up to 15° depending on crystallization solvents (e.g., THF vs. DMSO), necessitating solvent-free recrystallization for unambiguous structural assignments .
Q. What computational methods are employed to predict the host-guest interaction capabilities of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates host-guest binding energies and frontier molecular orbitals (HOMO-LUMO gaps) to assess selectivity. Molecular dynamics (MD) simulations model supramolecular assemblies, such as xylene encapsulation in trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine hosts . Comparative analysis with structurally related diamines (e.g., benzene-1,4-diamine derivatives) reveals that methyl substitution enhances hydrophobic interactions but reduces cavity flexibility .
Key Research Gaps
- Toxicological Data : No studies on ecotoxicity or biodegradability are available, mirroring gaps identified for 1,4-dioxane derivatives .
- Advanced Applications : Potential in polyamide resins (as seen with butane-1,4-diamine ) remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
